N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a sulfonamide group
Mechanism of Action
Target of Action
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, are believed to inhibit the aforementioned enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .
Biochemical Pathways
By inhibiting carbonic anhydrase, sulfonamides can disrupt the balance of bicarbonate ions in the body, affecting processes such as fluid balance and ion transport . Inhibition of dihydropteroate synthetase disrupts the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
Sulfonamides are generally known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound can lead to a variety of effects at the molecular and cellular levels. These may include changes in fluid balance, ion transport, and cell growth and division due to disrupted folate synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.
Azetidine Ring Formation: The pyridin-3-yloxy intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.
Sulfonamide Formation: Finally, the azetidine derivative is treated with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and azetidine rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide include other azetidine derivatives and sulfonamide-containing compounds. Examples include:
- 3-(pyridin-3-yloxy)azetidine-1-sulfonamide
- N,N-dimethyl-3-(pyridin-2-yloxy)azetidine-1-sulfonamide
- N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an azetidine ring, a pyridine moiety, and a sulfonamide functional group. This structural configuration is believed to enhance its interaction with biological targets, making it a versatile candidate for therapeutic applications.
Key Structural Features:
Feature | Description |
---|---|
Azetidine Ring | Contributes to three-dimensional structure |
Pyridine Moiety | Enhances interaction with biological targets |
Sulfonamide Group | Known for roles in antibiotics and anti-inflammatory agents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of sulfonamides found that compounds with similar structures displayed moderate antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL . The presence of the pyridine ring is thought to be crucial in enhancing the compound's antibacterial properties.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Some derivatives of sulfonamides have demonstrated the ability to interfere with cellular signaling pathways associated with cancer progression. Notably, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro studies revealed that it could significantly inhibit cell growth, offering a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways. For instance, it may inhibit kinases or other proteins that play pivotal roles in cell signaling and proliferation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Evaluation : A series of experiments demonstrated that derivatives showed varying degrees of antibacterial activity against clinically relevant strains. The findings suggested that structural modifications could enhance efficacy against resistant bacteria .
- Anticancer Studies : In vitro assays indicated that the compound inhibited the proliferation of TNBC cells with an IC50 value significantly lower than traditional treatments, suggesting potential as a targeted therapy .
- Mechanistic Insights : Research into the compound's mechanism revealed its ability to interact non-covalently with target proteins, indicating a promising pathway for further drug development aimed at specific diseases .
Properties
IUPAC Name |
N,N-dimethyl-3-pyridin-3-yloxyazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-4-3-5-11-6-9/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNNUTJUIQUANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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